molecular formula C13H17NO B12095004 4-(2-Ethoxyphenyl)-1,2,3,6-tetrahydropyridine

4-(2-Ethoxyphenyl)-1,2,3,6-tetrahydropyridine

Cat. No.: B12095004
M. Wt: 203.28 g/mol
InChI Key: DSKRQIMCCMXDBP-UHFFFAOYSA-N
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Description

4-(2-Ethoxyphenyl)-1,2,3,6-tetrahydropyridine is an organic compound that belongs to the class of tetrahydropyridines This compound features a tetrahydropyridine ring substituted with a 2-ethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Ethoxyphenyl)-1,2,3,6-tetrahydropyridine typically involves the following steps:

    Starting Materials: The synthesis begins with the appropriate starting materials, such as 2-ethoxybenzaldehyde and a suitable amine.

    Formation of Schiff Base: The 2-ethoxybenzaldehyde reacts with the amine to form a Schiff base under acidic or basic conditions.

    Cyclization: The Schiff base undergoes cyclization to form the tetrahydropyridine ring. This step often requires a catalyst and specific reaction conditions, such as heating or the use of a solvent.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Batch or Continuous Processes: Depending on the scale, either batch or continuous processes can be employed.

    Optimization of Reaction Conditions: Parameters such as temperature, pressure, and catalyst concentration are optimized to maximize yield and purity.

    Purification: The final product is purified using techniques like recrystallization, distillation, or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(2-Ethoxyphenyl)-1,2,3,6-tetrahydropyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.

    Reduction: Reduction reactions can convert it into different tetrahydropyridine derivatives.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents such as halogens, acids, or bases can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine derivatives, while substitution can introduce various functional groups like halides or alkyl groups.

Scientific Research Applications

4-(2-Ethoxyphenyl)-1,2,3,6-tetrahydropyridine has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.

    Medicine: Research explores its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It may be used in the development of new materials or as a precursor in chemical manufacturing.

Mechanism of Action

The mechanism by which 4-(2-Ethoxyphenyl)-1,2,3,6-tetrahydropyridine exerts its effects involves:

    Molecular Targets: The compound may interact with specific enzymes, receptors, or other proteins.

    Pathways: It can influence biochemical pathways, potentially affecting cellular processes like signal transduction or metabolism.

Comparison with Similar Compounds

Similar Compounds

    4-(2-Methoxyphenyl)-1,2,3,6-tetrahydropyridine: Similar structure with a methoxy group instead of an ethoxy group.

    4-(2-Propoxyphenyl)-1,2,3,6-tetrahydropyridine: Similar structure with a propoxy group.

Uniqueness

4-(2-Ethoxyphenyl)-1,2,3,6-tetrahydropyridine is unique due to its specific ethoxy substitution, which can influence its chemical reactivity and biological activity compared to other similar compounds.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C13H17NO

Molecular Weight

203.28 g/mol

IUPAC Name

4-(2-ethoxyphenyl)-1,2,3,6-tetrahydropyridine

InChI

InChI=1S/C13H17NO/c1-2-15-13-6-4-3-5-12(13)11-7-9-14-10-8-11/h3-7,14H,2,8-10H2,1H3

InChI Key

DSKRQIMCCMXDBP-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1C2=CCNCC2

Origin of Product

United States

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